2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride
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Description
2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride, also known as Pantoprazole, is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The compound is a white crystalline powder with a molecular weight of 432.89 g/mol.
Scientific Research Applications
Chemical and Structural Variability
Research into compounds related to 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride has highlighted the fascinating variability in the chemistry and properties of benzimidazole derivatives. These compounds have been extensively studied for their diverse properties, including their ability to form complex compounds with various metals, showcasing significant biological and electrochemical activity. The review of past studies up to 2008 reveals potential areas for further investigation into analogues of these compounds, suggesting a promising avenue for the development of new pharmacophores (Boča, Jameson, & Linert, 2011).
Synthetic Approaches and Biological Interest
Benzazoles, including benzimidazole derivatives, are of particular interest in medicinal chemistry due to their broad range of biological activities. Synthetic chemists have developed new procedures to access these compounds, enhancing their therapeutic potential. The synthetic approaches to 2-guanidinobenzazoles, which include modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, have been extensively reviewed, highlighting their cytotoxic effects and potential as therapeutic agents (Rosales-Hernández et al., 2022).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to benzimidazoles, have been reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing. This research area offers a foundation for the synthesis of compounds with varied biological properties, pointing towards the potential of 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride and its analogues in cancer treatment (Iradyan et al., 2009).
DNA Interaction and Potential Applications
The interaction of benzimidazole derivatives with DNA has been explored through the study of Hoechst 33258, a compound known for its strong binding to the minor groove of DNA. This research sheds light on the potential of benzimidazole derivatives, including 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride, in developing new drugs based on their ability to interact with DNA, offering avenues for rational drug design (Issar & Kakkar, 2013).
Environmental Impact and Degradation
Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insight into the environmental impact of benzimidazole derivatives. Although not directly related to 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride, this research highlights the importance of understanding the biodegradability and persistence of chemical compounds in the environment, suggesting the need for further studies on the environmental fate of benzimidazole derivatives (Haman et al., 2015).
properties
IUPAC Name |
2-amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-8(11(15)16)5-6-14-7-13-9-3-1-2-4-10(9)14;;/h1-4,7-8H,5-6,12H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRHTLLAKNDERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride |
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